molecular formula C18H15ClN2O2S B5916116 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone

5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone

Cat. No. B5916116
M. Wt: 358.8 g/mol
InChI Key: KCCXYTNNKJIKPL-GDNBJRDFSA-N
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Description

5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone, commonly known as CBX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBX belongs to the class of imidazolidinone derivatives and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of CBX is not fully understood, but it has been reported to interact with various biological targets, including DNA, RNA, and enzymes. CBX has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of various fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects
CBX has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities. CBX has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, leading to a reduction in oxidative stress and inflammation. CBX has also been reported to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

CBX has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, CBX also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. CBX also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of CBX, including the investigation of its potential applications in drug delivery, the development of more efficient synthesis methods, and the exploration of its mechanism of action. CBX can also be further studied for its potential use in the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Additionally, the use of CBX in the synthesis of metal nanoparticles and as a corrosion inhibitor can be further explored.
Conclusion
In conclusion, CBX is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBX has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry, pharmaceuticals, and materials science. CBX has been reported to exhibit various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of CBX, including the investigation of its potential applications in drug delivery, the development of more efficient synthesis methods, and the exploration of its mechanism of action.

Synthesis Methods

CBX can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with 2-aminobenzyl alcohol in the presence of a base, followed by the reaction with thiosemicarbazide and formaldehyde. Another method involves the reaction of 2-chlorobenzaldehyde with 2-aminobenzyl alcohol in the presence of ammonium acetate and acetic acid, followed by the reaction with thiosemicarbazide and formaldehyde. Both methods have been reported to yield CBX with high purity and yield.

Scientific Research Applications

CBX has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. In medicinal chemistry, CBX has been reported to exhibit anticancer, antifungal, and antibacterial activities. In pharmaceuticals, CBX has been investigated for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs. In materials science, CBX has been studied for its potential use in the synthesis of metal nanoparticles and as a corrosion inhibitor.

properties

IUPAC Name

(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-21-17(22)15(20-18(21)24)10-12-6-3-5-9-16(12)23-11-13-7-2-4-8-14(13)19/h2-10H,11H2,1H3,(H,20,24)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCXYTNNKJIKPL-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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